1-Ethynyl-4-fluoro-2-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

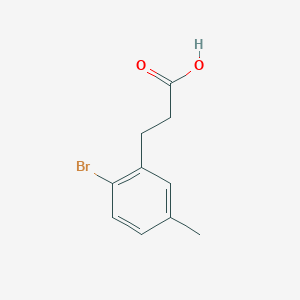

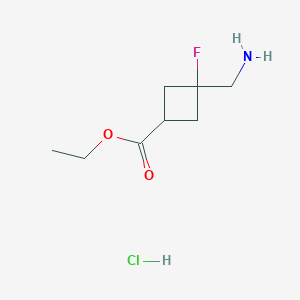

“1-Ethynyl-4-fluoro-2-methoxybenzene” is a synthetic organic compound with the molecular formula C9H7FO . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “1-Ethynyl-4-fluoro-2-methoxybenzene” can be represented by the InChI code: 1S/C9H7FO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3 . This indicates that the molecule consists of a benzene ring with ethynyl (C≡CH), fluoro (F), and methoxy (OCH3) functional groups attached to it.Scientific Research Applications

Cross-Coupling Reactions

1-Ethynyl-4-fluoro-2-methoxybenzene has been utilized in Sonogashira cross-coupling reactions, a prominent method in the synthesis of complex organic compounds. This reaction was notably used to synthesize 4-[18F]fluorophenylethynyl-substituted compounds, demonstrating the potential of 1-Ethynyl-4-fluoro-2-methoxybenzene in creating fluorine-containing bioactive molecules (Wüst & Kniess, 2003).

Synthesis of Platinum Complexes

Research on 1-Ethynyl-4-fluoro-2-methoxybenzene includes its use in synthesizing acetylide-functionalised ligands and their dinuclear platinum complexes. These complexes have applications in material science, particularly in the creation of novel materials with unique electronic and optical properties (Khan et al., 2003).

Polymer Synthesis

The compound has been used in the electrosynthesis and characterization of novel polymers. These polymers show potential in various applications due to their unique structural and electrical properties (Moustafid et al., 1991).

Catalysis Applications

1-Ethynyl-4-fluoro-2-methoxybenzene has been studied as a catalyst for acetalization and esterification reactions. This highlights its potential utility in various chemical synthesis processes, offering an alternative to traditional acid catalysts (Sekerová et al., 2019).

Electronic Properties

Research involving 1-Ethynyl-4-fluoro-2-methoxybenzene has also focused on understanding its electronic properties. Studies on its derivatives have provided insights into the structure-property relationships in organic electronic materials (Cho et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with electrophiles as part of its mechanism of action.

Mode of Action

The mode of action of 1-Ethynyl-4-fluoro-2-methoxybenzene likely involves electrophilic aromatic substitution, a common reaction for benzene derivatives . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction it undergoes suggests it could influence pathways involving electrophiles and aromatic compounds .

Pharmacokinetics

Its molecular weight is 15015 , which is within the range generally favorable for drug-like properties

Result of Action

The formation of a substituted benzene ring during its reaction suggests it could potentially modify the structure of target molecules .

properties

IUPAC Name |

1-ethynyl-4-fluoro-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNUVAIYEOLXRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-4-fluoro-2-methoxybenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2409450.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2409453.png)

![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409455.png)

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2409458.png)

![6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2409459.png)

![propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B2409461.png)